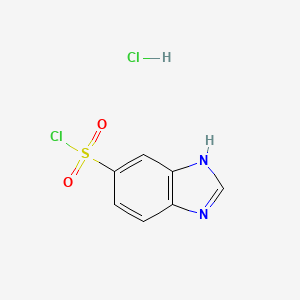![molecular formula C13H20N2O2 B2577806 6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2200424-17-3](/img/structure/B2577806.png)
6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one” is a chemical compound with a molecular weight of 257.33 . Its IUPAC name is tert-butyl (2-formyl-3- (tetrahydrofuran-3-yl)propyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO4/c1-13 (2,3)18-12 (16)14-7-11 (8-15)6-10-4-5-17-9-10/h8,10-11H,4-7,9H2,1-3H3, (H,14,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not available in the search results. More detailed information might be found in specialized chemical databases or literature .Physical And Chemical Properties Analysis
The compound has a molecular weight of 257.33 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Applications De Recherche Scientifique
Catalytic Properties and Synthesis
6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one, due to its structural complexity and unique chemical properties, has potential applications in catalysis and synthesis. For example, compounds structurally related to it have been studied for their catalytic properties in water oxidation, demonstrating the potential for such compounds in catalytic processes. A study by Zong and Thummel (2005) on Ru complexes for water oxidation highlighted the significance of ligand structures resembling this compound in enhancing catalytic efficiency and turnover numbers for oxygen evolution in aqueous solutions (Zong & Thummel, 2005).
Medicinal Chemistry and Drug Design
The compound's framework is relevant in medicinal chemistry, particularly in the design and synthesis of bioactive molecules. For instance, derivatives of pyridazin-3-one, which share a resemblance in their core structure to this compound, have been explored for their therapeutic potential. Eggen et al. (2000) reported on the synthesis of cryptophycin-24 (Arenastatin A) amenable to structural modifications, indicating the utility of such structures in developing compounds with potential anticancer properties (Eggen et al., 2000).
Environmental and Material Science
In the field of environmental and material science, the structural analogs of this compound have been investigated for their antioxidant properties and potential applications in stabilizing materials against oxidative degradation. Liu and Mabury's (2020) review on synthetic phenolic antioxidants highlights the environmental presence and impact of compounds with antioxidant properties, shedding light on the relevance of such chemical structures in material science and environmental chemistry (Liu & Mabury, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
6-tert-butyl-2-(oxolan-3-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)11-4-5-12(16)15(14-11)8-10-6-7-17-9-10/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQVSCSHEAFKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea](/img/structure/B2577723.png)
![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2577724.png)
![3-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2577725.png)
![2-[(4-Ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B2577727.png)
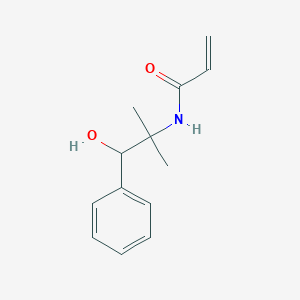
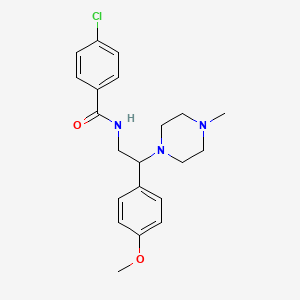

![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2577734.png)
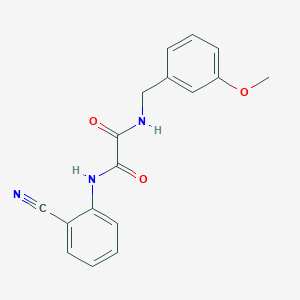
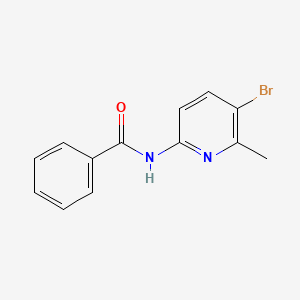
![N-[2-(dibenzo[b,d]furan-2-yloxy)ethyl]acetamide](/img/structure/B2577743.png)
![5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2577744.png)
![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
